molecular formula C10H16N2O2 B13924757 6-Ethoxy-2-propoxy-3-pyridinamine CAS No. 1095011-34-9

6-Ethoxy-2-propoxy-3-pyridinamine

Cat. No.: B13924757
CAS No.: 1095011-34-9
M. Wt: 196.25 g/mol
InChI Key: OBYHFKCFRZRLAK-UHFFFAOYSA-N
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Description

6-Ethoxy-2-propoxy-3-pyridinamine is an organic compound with the molecular formula C10H16N2O2 and a molecular mass of 196.25 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

The synthesis of 6-Ethoxy-2-propoxy-3-pyridinamine typically involves the reaction of 2,3-dichloropyridine with ethoxyamine and propoxyamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

6-Ethoxy-2-propoxy-3-pyridinamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

6-Ethoxy-2-propoxy-3-pyridinamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-propoxy-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

6-Ethoxy-2-propoxy-3-pyridinamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1095011-34-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

6-ethoxy-2-propoxypyridin-3-amine

InChI

InChI=1S/C10H16N2O2/c1-3-7-14-10-8(11)5-6-9(12-10)13-4-2/h5-6H,3-4,7,11H2,1-2H3

InChI Key

OBYHFKCFRZRLAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=N1)OCC)N

Origin of Product

United States

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